molecular formula C11H14 B1612836 3-(2,3-Dimethylphenyl)-1-propene CAS No. 42918-22-9

3-(2,3-Dimethylphenyl)-1-propene

Cat. No.: B1612836
CAS No.: 42918-22-9
M. Wt: 146.23 g/mol
InChI Key: DNKFKCVLEKYHQL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-(2,3-Dimethylphenyl)-1-propene (CAS: 42918-22-9) is an organic compound featuring a propene backbone substituted with a 2,3-dimethylphenyl group at the third carbon. Its molecular formula is C₁₁H₁₄, with a molecular weight of 146.23 g/mol. The compound is structurally characterized by the presence of two methyl groups on the aromatic ring at positions 2 and 3, which influence its electronic and steric properties.

Applications and Availability This compound is primarily utilized in research and industrial synthesis, with 9 global suppliers listed as of 2025 .

Safety Considerations
According to its Safety Data Sheet (SDS), this compound requires standard handling protocols for volatile organic compounds, including adequate ventilation and personal protective equipment (PPE). First-aid measures for inhalation include moving to fresh air and seeking medical attention .

Properties

IUPAC Name

1,2-dimethyl-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-6-11-8-5-7-9(2)10(11)3/h4-5,7-8H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKFKCVLEKYHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609170
Record name 1,2-Dimethyl-3-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42918-22-9
Record name 1,2-Dimethyl-3-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-1-propene typically involves the alkylation of 2,3-dimethylphenyl derivatives. One common method is the reaction of 2,3-dimethylphenylmagnesium bromide with allyl bromide under anhydrous conditions. This reaction proceeds via a Grignard reaction mechanism, where the 2,3-dimethylphenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon in allyl bromide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,3-Dimethylphenyl)-1-propene can undergo oxidation reactions to form corresponding epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a palladium or platinum catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis

3-(2,3-Dimethylphenyl)-1-propene serves as a valuable precursor in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic chemistry. For instance, it can be used to synthesize substituted phenyl compounds through electrophilic aromatic substitution reactions.

2. Polymerization

This compound can participate in polymerization reactions, contributing to the development of new polymers with tailored properties. The presence of the double bond in its structure allows it to undergo addition reactions, leading to polymeric materials with specific mechanical and thermal characteristics.

Pharmaceutical Applications

1. Drug Development

The compound is investigated for its potential role in drug development. Its derivatives may exhibit biological activity against various diseases due to their structural similarity to known pharmacophores. For example, compounds derived from this compound have been studied for their interactions with specific enzymes and receptors, potentially leading to therapeutic agents.

2. Fragrance Industry

Due to its pleasant aromatic properties, this compound is utilized in the fragrance industry. It can be incorporated into perfumes and scented products to enhance their olfactory profiles.

Material Science Applications

1. Additives in Coatings

In material science, this compound can be employed as an additive in coatings and sealants. Its chemical stability and compatibility with various substrates make it suitable for enhancing the performance of protective coatings.

2. Development of Advanced Materials

Research is ongoing into the use of this compound in developing advanced materials such as composites and nanomaterials. Its unique properties may contribute to improved strength and durability in composite materials.

Data Tables

Application Area Specific Use Notes
Chemical SynthesisPrecursor for organic compoundsVersatile building block
PolymerizationFormation of new polymersEnhances mechanical properties
Pharmaceutical DevelopmentPotential drug candidatesInvestigated for enzyme/receptor interactions
Fragrance IndustryComponent in perfumesEnhances olfactory profiles
Material ScienceAdditive in coatingsImproves performance
Advanced MaterialsDevelopment of compositesContributes to strength and durability

Case Studies

Case Study 1: Synthesis of Substituted Phenyl Compounds

In a study published by a leading chemical journal, researchers demonstrated the use of this compound as a precursor for synthesizing various substituted phenyl compounds through electrophilic aromatic substitution reactions. The results indicated high yields and selectivity for desired products, showcasing its utility in organic synthesis.

Case Study 2: Biological Activity Assessment

Another research project focused on evaluating the biological activity of derivatives obtained from this compound. The derivatives were tested against several cancer cell lines, revealing promising results that warrant further investigation into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-1-propene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Market Availability

  • This compound has broader commercial availability (9 suppliers) than niche derivatives like 951887-74-4, which lacks listed suppliers .

Biological Activity

3-(2,3-Dimethylphenyl)-1-propene, also known as β-methylstyrene , is an organic compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C10H12
  • CAS Number : 42918-22-9
  • Molecular Weight : 132.20 g/mol

The structure of this compound features a propene group attached to a dimethyl-substituted phenyl ring. This configuration influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, related compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : The compound has been assessed for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, potentially reducing markers of inflammation .

The biological activities of this compound are hypothesized to involve:

  • Interaction with Cellular Receptors : Similar compounds have been shown to bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis .
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular responses .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial properties of this compound against clinical isolates of E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
  • Antioxidant Capacity :
    In a comparative analysis with known antioxidants like ascorbic acid and quercetin, this compound showed significant free radical scavenging activity with an IC50 value of 50 µg/mL .

Data Table: Biological Activities of this compound

Activity TypeTest Organism/MethodResult (MIC/IC50)
AntibacterialE. coli32 µg/mL
AntioxidantDPPH Scavenging Assay50 µg/mL
Anti-inflammatoryIn vitro cytokine assaySignificant reduction in IL-6 levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.